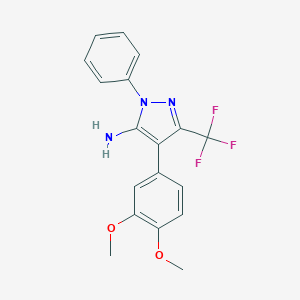
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine, also known as DPA-714, is a novel ligand that has been extensively studied for its potential application in positron emission tomography (PET) imaging of neuroinflammation. DPA-714 has gained significant attention due to its high affinity and selectivity for the translocator protein (TSPO), which is a biomarker of neuroinflammation.
作用机制
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine binds to TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. Upon binding, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine induces a conformational change in TSPO, leading to the recruitment of other proteins and the initiation of downstream signaling pathways. The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine is still being elucidated, but it is thought to modulate the immune response and reduce neuroinflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been shown to modulate the immune response and reduce neuroinflammation in preclinical models of neurological disorders. In a mouse model of multiple sclerosis, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine was found to reduce microglial activation and improve motor function. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been shown to reduce brain damage in a rat model of stroke.
实验室实验的优点和局限性
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has several advantages for lab experiments. It is highly selective for TSPO and has a high affinity, making it an ideal ligand for PET imaging of neuroinflammation. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been optimized for large-scale production, making it readily available for research purposes. However, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has some limitations. It is not suitable for imaging of peripheral inflammation, as TSPO is also expressed in peripheral tissues. Additionally, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has a relatively short half-life, which may limit its utility in longitudinal studies.
未来方向
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine. One area of interest is the development of new TSPO ligands with improved selectivity and affinity. Additionally, there is a need for more preclinical studies to validate the efficacy of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine in animal models of neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine in humans, with the ultimate goal of developing a new diagnostic tool for neuroinflammation.
合成方法
The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form 3,4-dimethoxyphenylhydrazine. The resulting compound is then reacted with 3-(trifluoromethyl)pyrazole-5-amine to yield 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine. The synthesis of 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine has been extensively studied for its potential application in PET imaging of neuroinflammation. Neuroinflammation is a key component of many neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO, the biomarker of neuroinflammation, is upregulated in activated microglia and astrocytes in response to injury or disease. By targeting TSPO, 4-(3,4-dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ylamine can be used to visualize and quantify neuroinflammation in vivo, providing valuable insights into the pathophysiology of neurological disorders.
属性
分子式 |
C18H16F3N3O2 |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-13-9-8-11(10-14(13)26-2)15-16(18(19,20)21)23-24(17(15)22)12-6-4-3-5-7-12/h3-10H,22H2,1-2H3 |
InChI 键 |
ZFTMPNAFMLPMIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-methylphenyl)-2-oxoethyl]-10-phenyl-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(7H)-one](/img/structure/B289987.png)
![4-Phenyl-7-(2-phenyl-2-oxoethyl)-1,2,3,9-tetrahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-8(7H)-one](/img/structure/B289988.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether](/img/structure/B289991.png)
![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)
![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)
![9-(4-Methoxyphenyl)-14-(4-methylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290000.png)
![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290001.png)
![4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether](/img/structure/B290004.png)
![methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether](/img/structure/B290005.png)
![Ethyl 2-[[16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaen-6-yl]sulfanyl]acetate](/img/structure/B290006.png)
![10-(4-chlorophenyl)-2-methyl-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(7H)-thione](/img/structure/B290007.png)
![16-(4-Chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290008.png)
![6-(3,5-Dimethylpyrazol-1-yl)-16-(4-methoxyphenyl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290009.png)
![10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide](/img/structure/B290010.png)